4-(6-Oxopiperidin-2-yl)benzoic acid
Description
4-(6-Oxopiperidin-2-yl)benzoic acid (CAS: 944344-45-0) is a heterocyclic benzoic acid derivative characterized by a benzoic acid moiety linked to a 6-oxopiperidin-2-yl group. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.18 g/mol. The structure features a piperidone ring (6-oxopiperidinyl) fused to the benzene ring at the para position of the carboxylic acid group. The InChIKey is WGOCPKQJLNFVPR-UHFFFAOYSA-N, and its SMILES notation is O=C1C=CC=C(C2C=CC(C(=O)O)=CC=2)N1 .
Properties
IUPAC Name |
4-(6-oxopiperidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-3-1-2-10(13-11)8-4-6-9(7-5-8)12(15)16/h4-7,10H,1-3H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRHNMAHEPZWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Oxopiperidin-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobenzoic acid with a suitable ketone to form the piperidinone ring . The reaction is often catalyzed by acids or bases and may require heating to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and stringent quality control measures ensures consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 4-(6-Oxopiperidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(6-Oxopiperidin-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with piperidinone and benzoic acid functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Oxopiperidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinone ring and benzoic acid moiety contribute to its binding affinity and biological activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
The following compounds share structural similarities with 4-(6-oxopiperidin-2-yl)benzoic acid, differing in substituents, heterocyclic systems, or biological activities:
Azetidinone Derivatives
Compound : 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid
- Substituents: Chloro, nitro, and azetidinone (4-membered β-lactam ring).
- Molecular Formula : C₁₆H₁₂ClN₂O₅
- Molecular Weight : 347.74 g/mol
- Synthesized via multi-step reactions involving nitrobenzylidene intermediates (Scheme 5 in ).
Dihydroisoquinoline Derivatives
Compound: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives
- Substituents: Methylene-linked dihydroisoquinoline.
- Molecular Formula: C₁₇H₁₅NO₂ (base structure)
- Molecular Weight : 265.31 g/mol
- Key Features: Designed as butyrylcholinesterase (BChE) inhibitors with anti-amyloid-β aggregation properties .
Plant-Derived Benzoic Acids
Examples :
- p-Hydroxybenzoic acid (C₇H₆O₃, MW 138.12 g/mol): Simple phenolic acid with antioxidant properties, isolated from Althaea rosea .
- 3,5-Dimethoxy-4-hydroxybenzoic acid (C₉H₁₀O₅, MW 198.17 g/mol): Methoxy groups enhance lipophilicity, influencing bioavailability .
- Key Differences : These lack heterocyclic systems, resulting in lower molecular weights and simpler pharmacokinetic profiles compared to this compound.
Isoindolinone Derivatives
Compound : 4-(6,7-Dimethoxy-1-oxoisoindolin-2-yl)benzoic acid
- Substituents: Dimethoxy-substituted isoindolinone.
- Molecular Formula: C₁₇H₁₄NO₅
- Molecular Weight : 312.30 g/mol
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The oxopiperidin system (LogP ~1.5 estimated) is less lipophilic than the dimethoxy-substituted isoindolinone derivative (LogP ~2.8) but more so than p-hydroxybenzoic acid (LogP ~1.0).
- Solubility: The carboxylic acid group in all compounds enhances water solubility, but bulky substituents (e.g., isoindolinone) may reduce it.
Biological Activity
4-(6-Oxopiperidin-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and findings.
Chemical Structure and Properties
This compound features a piperidine ring with a ketone group and a benzoic acid moiety. Its molecular formula is CHNO, and it is classified as a carboxylic acid derivative.
The primary mechanism of action for this compound involves its interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, the compound inhibits sodium ion influx during depolarization, which disrupts the propagation of action potentials along neurons. This mechanism is crucial for its anticonvulsant effects, making it a candidate for treating neurological disorders such as epilepsy.
Anticonvulsant Effects
Research indicates that this compound exhibits significant anticonvulsant activity. In animal models, it has been shown to reduce seizure frequency and severity through its action on sodium channels, thereby decreasing neuronal excitability.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibition of growth, although further research is needed to elucidate its full spectrum of activity .
Antitumor Potential
There is emerging evidence that this compound may exert antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
In Vivo Studies
A series of in vivo experiments were conducted to assess the anticonvulsant efficacy of this compound. In one study, rodents treated with varying doses exhibited a dose-dependent reduction in seizure activity compared to control groups. The results highlighted the compound's potential as a therapeutic agent for seizure disorders.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed to optimize the biological activity of derivatives based on the core structure of this compound. Modifications to the piperidine ring and benzoic acid moiety have led to compounds with enhanced potency against specific biological targets, particularly in neuropharmacology .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
